Enhanced Steric Hindrance and Structural Stability vs. 2-Aminopropanenitrile
The quaternary α-carbon in 2-amino-2-methylpropanenitrile provides a sterically hindered environment that significantly impacts its reactivity and stability compared to the less substituted 2-aminopropanenitrile. This difference is quantifiable through the number of non-hydrogen substituents on the α-carbon (two methyl groups vs. one methyl group and one hydrogen in 2-aminopropanenitrile) . This structural feature reduces susceptibility to racemization and unwanted side reactions at this center [1].
| Evidence Dimension | α-Carbon Substitution |
|---|---|
| Target Compound Data | Quaternary α-carbon (two methyl groups) |
| Comparator Or Baseline | 2-Aminopropanenitrile (secondary α-carbon; one methyl, one hydrogen) |
| Quantified Difference | Increased steric bulk and reduced conformational flexibility |
| Conditions | Structural analysis via SMILES/InChI |
Why This Matters
This steric differentiation is critical for ensuring regioselectivity in multi-step syntheses, making 2-amino-2-methylpropanenitrile a preferred precursor where a hindered amine is required.
- [1] PubChem. (2025). 2-Amino-2-methylpropanenitrile. View Source
